2-phenyl-N-(pyridin-3-ylmethyl)-2H-tetrazole-5-carboxamide
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Overview
Description
2-phenyl-N-(pyridin-3-ylmethyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a tetrazole ring, which is known for its stability and ability to participate in diverse chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(pyridin-3-ylmethyl)-2H-tetrazole-5-carboxamide typically involves the reaction of a substituted aryl or heteryl amine with an alkyl cyanoacetate. This reaction can be carried out under various conditions, including:
Neat Methods: Stirring the reactants without solvent at room temperature or using a steam bath at 70°C for several hours.
Solvent-Based Methods: Utilizing solvents such as ethanol or methanol to facilitate the reaction at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(pyridin-3-ylmethyl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-phenyl-N-(pyridin-3-ylmethyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The stability of the tetrazole ring makes it useful in the development of new materials with desirable properties.
Mechanism of Action
The mechanism by which 2-phenyl-N-(pyridin-3-ylmethyl)-2H-tetrazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-cyanoacetamides: These compounds share a similar structure and are used in the synthesis of heterocyclic compounds.
Benzimidazole Derivatives: These compounds also feature a heterocyclic ring and are known for their biological activities.
Uniqueness
2-phenyl-N-(pyridin-3-ylmethyl)-2H-tetrazole-5-carboxamide is unique due to the presence of the tetrazole ring, which imparts stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-phenyl-N-(pyridin-3-ylmethyl)tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c21-14(16-10-11-5-4-8-15-9-11)13-17-19-20(18-13)12-6-2-1-3-7-12/h1-9H,10H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILNKPNADNDUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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